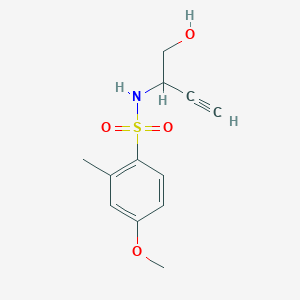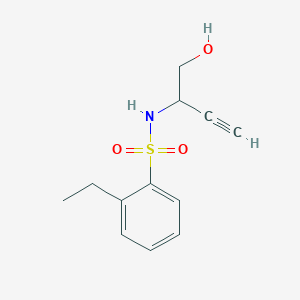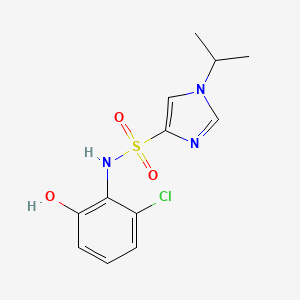![molecular formula C14H19FN4O3 B6750334 1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea](/img/structure/B6750334.png)
1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a urea linkage, a fluorinated aromatic ring, and a methyloxolane moiety, which contribute to its unique chemical properties.
准备方法
The synthesis of 1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea typically involves multiple steps, including the formation of the urea linkage and the introduction of the fluorine atom. One common synthetic route includes:
Formation of the urea linkage: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the methyloxolane moiety: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
化学反应分析
1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
作用机制
The mechanism of action of 1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage and fluorinated aromatic ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
相似化合物的比较
1-[3-(Carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea can be compared with similar compounds, such as:
1-[3-(Carbamoylamino)-4-chlorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.
1-[3-(Carbamoylamino)-4-bromophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorinated compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-[3-(carbamoylamino)-4-fluorophenyl]-3-[(3-methyloxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O3/c1-14(4-5-22-8-14)7-17-13(21)18-9-2-3-10(15)11(6-9)19-12(16)20/h2-3,6H,4-5,7-8H2,1H3,(H3,16,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFUCGASLLHHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CNC(=O)NC2=CC(=C(C=C2)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-oxo-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750256.png)
![3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide](/img/structure/B6750267.png)


![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![2-(3-methylpyridin-4-yl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]ethanamine](/img/structure/B6750292.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6750306.png)

![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750318.png)
![N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750329.png)

